9-(3-Bromo-1-benzothien-2-YL)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Description
9-(3-Bromo-1-benzothien-2-YL)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a brominated acridinedione derivative with a fused benzothiophene moiety. Its core structure consists of a 1,8-acridinedione scaffold substituted with tetramethyl groups at positions 3,3,6,6 and a 3-bromo-1-benzothien-2-yl group at position 7.
Properties
CAS No. |
853331-48-3 |
|---|---|
Molecular Formula |
C25H26BrNO2S |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
9-(3-bromo-1-benzothiophen-2-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H26BrNO2S/c1-24(2)9-14-19(16(28)11-24)21(20-15(27-14)10-25(3,4)12-17(20)29)23-22(26)13-7-5-6-8-18(13)30-23/h5-8,21,27H,9-12H2,1-4H3 |
InChI Key |
KIAKHNHHPNSSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C5=CC=CC=C5S4)Br)C(=O)C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Pharmacological Activity
Acridinediones exhibit diverse biological activities depending on substituents. Key comparisons include:
The target compound’s 3-bromo-1-benzothien-2-yl group introduces a bulky, electron-deficient aromatic system, likely altering binding kinetics compared to phenyl or pyridinyl analogues. The sulfur atom in benzothiophene could engage in hydrophobic interactions or modulate redox properties .
Pharmacological and Functional Comparisons
KATP Channel Modulation
- Blockers vs. Openers : The presence of gem-dimethyl groups (e.g., A-184209) correlates with KATP channel inhibition, while their absence (e.g., A-184208) favors activation. This suggests steric hindrance from methyl groups prevents pore opening .
- Benzothiophene vs. Phenyl : The target compound’s benzothiophene moiety may enhance membrane permeability due to increased lipophilicity, though this requires experimental validation.
Physical and Spectral Properties
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